molecular formula C6H5ClOS B8761542 2-Chloro-4-mercaptophenol

2-Chloro-4-mercaptophenol

Cat. No. B8761542
M. Wt: 160.62 g/mol
InChI Key: WNOAUFPQMJVZCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-mercaptophenol is a useful research compound. Its molecular formula is C6H5ClOS and its molecular weight is 160.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-mercaptophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-mercaptophenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-4-mercaptophenol

Molecular Formula

C6H5ClOS

Molecular Weight

160.62 g/mol

IUPAC Name

2-chloro-4-sulfanylphenol

InChI

InChI=1S/C6H5ClOS/c7-5-3-4(9)1-2-6(5)8/h1-3,8-9H

InChI Key

WNOAUFPQMJVZCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S)Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

324 mg of said di(3-chloro-4-methoxyphenyl)disulfide was dissolved in 10 ml of ethanol, followed by addition of 106 mg of sodium borohydride. The mixture was stirred over 2 hours at room temperature. The solution thus reacted was made weakly acidic by addition of dilute hydrochloric acid. The product was extracted twice with ethyl acetate. The organic layer was washed with saturated salt water and then dried over sodium sulfate anhydride. The solvent was distilled out under reduced pressure. The resulting crude product was purified by flash column chromatography (hexane: ethyl acetate=15:1), whereby 239 mg of 3-chloro-4-methoxybenzenethiol was obtained. 231 mg of the resulting 3-chloro-4-methoxybenzenethiol was dissolved in 4 ml dichloromethane, followed by cooling to 0° C. 4 ml of boron tribromide in dichloromethane was added dropwise under stirring. The mixture was stirred for 2 hours under cooling on ice and then for 20 hours at room temperature. Subsequently, under cooling on ice, water was added to the solution thus reacted, and the product was extracted twice with chloroform. The organic layer was washed with saturated salt water and dried over sodium sulfate anhydride. The solvent was distilled out, whereby 208 mg of crude 3-chloro-4-hydroxybenzenethiol was obtained.
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Synthesis routes and methods III

Procedure details

Lithium aluminium hydride (as a 1M solution in tetrahydrofuran, 71.0 ml, 71.0 mmol) was added dropwise to an ice cold solution of 3-chloro-4-hydroxyphenyl thiocyanate (4.20 g, 22.6 mmol) in tetrahydrofuran (100 mL) under nitrogen. The reaction mixture was stirred and allowed to warm to room temperature over 5 hours. The mixture was cooled to 5° C. and quenched with a 1:1 mixture of tetrahydrofuran:water until no more gas evolution was seen. 1N hydrochloric acid solution in water (30 mL) was then added, and the mixture extracted with ethyl acetate (2-fold 70 mL). The combined organic layers were dried (sodium sulphate) and concentrated in vacuo affording a colourless crystalline solid, 100% yield, 3.60 g.
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